molecular formula C65H102O5 B13861733 1,3-Didocosahexaenoyl-2-oleoyl Glycerol

1,3-Didocosahexaenoyl-2-oleoyl Glycerol

Cat. No.: B13861733
M. Wt: 963.5 g/mol
InChI Key: PFNUZQCUEWZJAW-ZAIXUJORSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Didocosahexaenoyl-2-oleoyl Glycerol typically involves the esterification of glycerol with docosahexaenoic acid and oleic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Didocosahexaenoyl-2-oleoyl Glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Peroxides and aldehydes.

    Hydrolysis: Docosahexaenoic acid, oleic acid, and glycerol.

    Transesterification: Various esters and glycerol.

Scientific Research Applications

1,3-Didocosahexaenoyl-2-oleoyl Glycerol has several scientific research applications:

    Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.

    Biology: Investigated for its role in cellular signaling and membrane fluidity.

    Medicine: Explored for its potential therapeutic effects in reducing inflammation and improving cardiovascular health.

    Industry: Utilized in the formulation of nutritional supplements and functional foods.

Mechanism of Action

The mechanism of action of 1,3-Didocosahexaenoyl-2-oleoyl Glycerol involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The docosahexaenoic acid moieties are known to interact with various molecular targets, including G-protein coupled receptors and ion channels, modulating their activity and contributing to anti-inflammatory and cardioprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Didocosahexaenoyl-2-oleoyl Glycerol is unique due to its specific combination of docosahexaenoic acid and oleic acid, which imparts distinct biochemical properties. Its ability to modulate membrane fluidity and signaling pathways makes it particularly valuable in research focused on cellular functions and therapeutic applications .

Properties

Molecular Formula

C65H102O5

Molecular Weight

963.5 g/mol

IUPAC Name

[3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoxy]propyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C65H102O5/c1-4-7-10-13-16-19-22-25-28-31-33-35-37-40-43-46-49-52-55-58-64(66)69-61-63(68-60-57-54-51-48-45-42-39-30-27-24-21-18-15-12-9-6-3)62-70-65(67)59-56-53-50-47-44-41-38-36-34-32-29-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-30,33-36,40-41,43-44,49-50,52-53,63H,4-6,9,12-15,18,21-24,31-32,37-39,42,45-48,51,54-62H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,28-25-,29-26-,30-27-,35-33-,36-34-,43-40-,44-41-,52-49-,53-50-

InChI Key

PFNUZQCUEWZJAW-ZAIXUJORSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

Origin of Product

United States

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